Se2h Exhibits Superior Potency Against Intracellular T. cruzi Amastigotes Compared to Benznidazole
Se2h demonstrates significantly higher antiparasitic activity against the clinically relevant intracellular amastigote stage of T. cruzi when compared to the first-line drug benznidazole. Se2h exhibited an EC50 of < 1 μM, whereas benznidazole showed an EC50 of 5.5 ± 2.2 μM under comparable assay conditions [REFS-1, REFS-2]. This >5-fold improvement in potency indicates that Se2h can achieve effective parasite killing at substantially lower concentrations, potentially reducing off-target effects.
| Evidence Dimension | In vitro antiparasitic potency (EC50) |
|---|---|
| Target Compound Data | < 1 μM (against T. cruzi intracellular amastigotes) |
| Comparator Or Baseline | Benznidazole: 5.5 ± 2.2 μM (against T. cruzi intracellular amastigotes) |
| Quantified Difference | >5-fold lower EC50 for Se2h (more potent) |
| Conditions | T. cruzi intracellular amastigote assay in mammalian host cells |
Why This Matters
Higher potency translates to lower required doses, which is critical for mitigating potential toxicity and improving therapeutic windows in preclinical Chagas disease models.
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- [2] Souza, R. O. S., et al. (2024). Table 1. Anti-Trypanosoma cruzi activity of compounds 1–12 isolated from Nectandra oppositifolia and positive control benznidazole. Molecules, 29(1), 212. View Source
